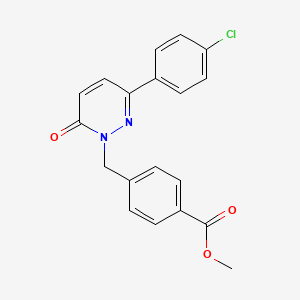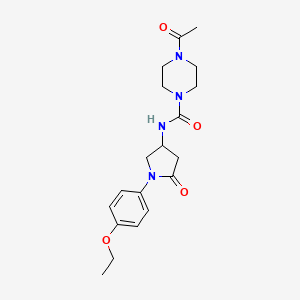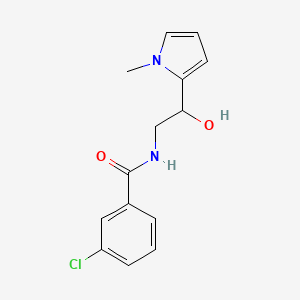
methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the pyridazine family and has potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Mechanism Of Action
The mechanism of action of methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators. It has also been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to possess antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Additionally, it has been shown to possess potent biological activity, making it a useful tool for studying the mechanisms of disease and developing new therapeutic agents.
However, there are also some limitations to the use of methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate. One area of research is the development of new therapeutic agents based on this compound. It has shown promise as a potential treatment for cancer, inflammation, and other diseases, and further research is needed to explore its full potential.
Another area of research is the study of the mechanism of action of methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease development and progression. Further research is needed to elucidate the exact mechanism of action and identify new targets for therapeutic intervention.
Finally, there is also potential for the use of methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate in materials science and chemical biology. Its unique chemical structure and biological activity make it a useful tool for the development of new materials and the study of biological systems.
Conclusion:
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a chemical compound that has shown significant potential in scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. It has potential applications in medicinal chemistry, materials science, and chemical biology. Its mechanism of action is not fully understood, but it has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. While it has several advantages for lab experiments, there are also some limitations to its use. Future research directions include the development of new therapeutic agents, the study of its mechanism of action, and the use of the compound in materials science and chemical biology.
Synthesis Methods
The synthesis of methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate involves the reaction of 4-chlorobenzaldehyde with 3-amino-5-methylpyridazine-6-one in the presence of a suitable catalyst. The resulting intermediate is then treated with methyl 4-formylbenzoate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties.
properties
IUPAC Name |
methyl 4-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-25-19(24)15-4-2-13(3-5-15)12-22-18(23)11-10-17(21-22)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVMKNTIAPCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2924012.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2924013.png)


![7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride](/img/structure/B2924018.png)
![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)



![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)